Rigosertib
Overview
Description
Mechanism of Action
Target of Action
Rigosertib, a small-molecule member of the synthetic benzyl-styryl-sulfonate family , has been reported to have broad activity against a number of different targets. It was first described as an inhibitor of the mitotic master regulator Polo-like kinase 1 (Plk1) . Recent studies have shown that this compound may also interact with the pi3k/akt pathway , and act as a Ras–Raf binding mimetic , thereby altering the Ras signaling pathway.
Mode of Action
This compound acts as a Ras mimetic by disrupting the association of Ras with Raf and other effector proteins, thereby inactivating Ras downstream signaling . It also acts as a non-ATP competitor kinase inhibitor . Furthermore, this compound has been described as a microtubule-destabilizing agent .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits the Ras–Raf signaling pathway by acting as a Ras–Raf binding mimetic . It also interacts with the PI3K/Akt pathway . Additionally, this compound has been described as a microtubule-depolymerizing agent that leads to cell-cycle alterations .
Result of Action
This compound has been shown to kill cancer cells by destabilizing microtubules . It induces mitotic arrest and apoptosis in these cells . Furthermore, this compound affects the tumor immune environment by activating NLRP3-dependent inflammatory responses and Caspase-1 to trigger IL-1β and IL-18 secretion in THP1 cells, as well as in human cancer organoids .
Action Environment
Environmental factors can influence the action of this compound. For example, the presence of uric acid, a product of purine degradation, has been shown to inhibit the microtubule-destabilizing function of this compound by directly binding and weakening the this compound:tubulin complex .
Biochemical Analysis
Biochemical Properties
Rigosertib plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to destabilize microtubules in cells, leading to mitotic arrest and apoptosis . This compound binds to the Ras Binding Domains (RBDs) of the RAF and PI3K family proteins, disrupting their binding to RAS . This interaction inhibits the RAS signaling pathway, which is often upregulated in cancer cells . Additionally, this compound has been shown to inhibit Polo-like kinase 1 (Plk1), a key regulator of mitosis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It induces apoptosis and cell-cycle arrest in many human cancer cell lines, including those derived from breast cancer, prostate cancer, glioblastoma multiforme, non-small cell lung cancer, gastric cancer, colorectal cancer, melanoma, head and neck squamous cell carcinoma, myelodysplastic syndrome, mantle cell lymphoma, pancreatic cancer, chronic lymphocytic leukemia, and chronic myelogenous leukemia . This compound interferes with mitotic spindle assembly, leading to cell death . It also affects cell signaling pathways, including the PI3K/Akt pathway, and influences gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. This compound acts as a non-ATP competitive kinase inhibitor, targeting multiple kinases such as Plk1, PI3K, and Akt . It also functions as a Ras mimetic, inhibiting Ras-Raf binding and altering Ras signaling . This compound destabilizes microtubules, leading to mitotic arrest and apoptosis . Additionally, it activates a stress-induced phospho-regulatory circuit that hyperphosphorylates and inactivates Ras signaling effectors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is highly effective in killing tumor cells in vitro and in vivo, with cells arrested in mitosis being the most prominent phenotype . The precise mechanism of action of this compound has remained elusive despite rigorous investigation . Long-term effects on cellular function and stability have been observed, with this compound demonstrating a favorable safety profile in various studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This compound is a potent inhibitor of tumor growth in xenograft models of RAS-mutated colorectal and lung adenocarcinoma, as well as pancreatic intraepithelial neoplasia . Higher doses of this compound have been associated with increased cytotoxicity and adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the PI3K/Akt pathway and oxidative phosphorylation . It impacts metabolic and differentiation pathways in myelodysplastic syndrome cell lines when combined with azacitidine . This compound downregulates proteins related to metabolic pathways, such as ACC1 and ACLY, while upregulating proteins related to mitochondrial function and oxidative phosphorylation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . It modulates the PI3K and Plk1 pathways, as well as the tumor immune microenvironment . This compound’s distribution within cells is influenced by its ability to bind to specific proteins and its localization within cellular compartments .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound induces phosphorylation and cytoplasmic translocation of ATF-2, a transcription factor involved in stress response . It also exhibits mitotic spindle aberrations, such as multipolar spindles, chromosome mislocalization, and centrosome fragmentation . These effects contribute to this compound’s ability to induce mitotic arrest and apoptosis in cancer cells.
Preparation Methods
Rigosertib is synthesized through a multi-step process involving the reaction of 2-methoxy-5-((E)-2-(2,4,6-trimethoxyphenyl)ethenyl)benzenesulfonyl chloride with glycine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Rigosertib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reactions involving nucleophiles . Major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Rigosertib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound for studying multi-target inhibitors and their interactions with various molecular targets . In biology, this compound is used to investigate the mechanisms of cell cycle regulation and apoptosis in cancer cells . In medicine, this compound is being developed as a potential treatment for myelodysplastic syndromes and other hematologic malignancies . In industry, this compound is used in the development of new therapeutic agents and as a tool for drug discovery and development .
Comparison with Similar Compounds
Rigosertib is unique compared to other similar compounds due to its multi-target inhibitory properties and its ability to act as both a microtubule-destabilizing agent and a RAS mimetic . Similar compounds include gemcitabine, a DNA synthesis inhibitor, and azacitidine, a DNA methyltransferase inhibitor, both of which have been combined with this compound in clinical trials for enhanced therapeutic efficacy . Other similar compounds include vinca alkaloids, which also interfere with mitotic spindle assembly but have different toxicity profiles .
Properties
IUPAC Name |
2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO8S/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24/h5-11,22H,12-13H2,1-4H3,(H,23,24)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBFCJROIKNMGD-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207984 | |
Record name | Rigosertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
592542-59-1 | |
Record name | Rigosertib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=592542-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rigosertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0592542591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rigosertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12146 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rigosertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIGOSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67DOW7F9GL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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